molecular formula C17H15FN4O2S B6094915 N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea

N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea

Cat. No.: B6094915
M. Wt: 358.4 g/mol
InChI Key: KHFPAWMUQZICJR-UHFFFAOYSA-N
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Description

The compound “N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-methylphenyl)urea” is a complex organic molecule that contains several functional groups. It has a 1,3,4-thiadiazole ring which is a heterocyclic compound containing nitrogen and sulfur atoms . This ring is substituted with a fluorophenoxy group and a urea group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-thiadiazole ring and the fluorophenoxy group would likely have a significant impact on its overall structure and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of heteroatoms (like nitrogen, sulfur, and fluorine) would all contribute to its properties .

Mechanism of Action

N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea selectively inhibits the activity of CK2, a protein kinase that plays a crucial role in cell growth, proliferation, and survival. By inhibiting CK2, this compound can induce apoptosis in cancer cells and reduce inflammation in immune cells. This compound has also been shown to modulate the activity of other signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its therapeutic applications, this compound has been studied for its biochemical and physiological effects. This compound has been found to inhibit the activity of several other protein kinases, including GSK3β and PIM1, which are involved in cell growth and survival. This compound has also been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. In animal studies, this compound has been found to have low toxicity and good pharmacokinetic properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea is its selectivity for CK2, which makes it a valuable tool for studying the role of CK2 in various biological processes. This compound has also been shown to have good solubility and stability, which makes it suitable for in vitro and in vivo studies. However, this compound has some limitations, including its low potency compared to other CK2 inhibitors and its potential off-target effects on other protein kinases.

Future Directions

There are several future directions for research on N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of research is the investigation of this compound's potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying this compound's effects on cell signaling pathways and gene expression.

Synthesis Methods

The synthesis of N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea involves the reaction of 4-methylphenyl isocyanate with 5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine in the presence of a base. The resulting urea derivative is purified by recrystallization to obtain this compound with high purity.

Scientific Research Applications

N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Properties

IUPAC Name

1-[5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2S/c1-11-2-6-13(7-3-11)19-16(23)20-17-22-21-15(25-17)10-24-14-8-4-12(18)5-9-14/h2-9H,10H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFPAWMUQZICJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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